Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate
Description
Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate is a Boc-protected pyrrolidine derivative featuring a 2,2-dimethyl-substituted pyrrolidine ring with a 2-aminoethoxy group at the 4-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 2-aminoethoxy side chain introduces a primary amine, which can participate in hydrogen bonding or serve as a site for further functionalization. This compound is likely utilized as an intermediate in pharmaceutical or organic synthesis, particularly where controlled amine reactivity is critical .
Properties
Molecular Formula |
C13H26N2O3 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-aminoethoxy)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-9-10(17-7-6-14)8-13(15,4)5/h10H,6-9,14H2,1-5H3 |
InChI Key |
UPCWCKGXNQPEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)OCCN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-hydroxyethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate with an amine source under suitable conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.
Scientific Research Applications
Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target proteins, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Reactivity and Solubility
- Aminoethoxy vs. Methoxy Groups: The primary amine in the target compound confers higher reactivity (e.g., nucleophilic substitution or conjugation) compared to the inert methoxy group in Tert-butyl 2-methoxypyrrolidine-1-carboxylate. This makes the target compound more versatile in downstream modifications .
- PEG Chain Influence : The tri-ethoxy PEG derivative () exhibits superior aqueous solubility due to its hydrophilic PEG chain, whereas the target compound’s solubility is moderated by the hydrophobic Boc group and dimethyl-substituted pyrrolidine .
Research Findings and Data Gaps
Further experimental studies are required to:
- Quantify solubility in polar vs. nonpolar solvents.
- Evaluate stability under varying pH and temperature conditions.
- Explore biological activity in target-based assays.
Biological Activity
Tert-butyl 4-(2-aminoethoxy)-2,2-dimethyl-pyrrolidine-1-carboxylate (CAS Number: 3029247-75-1) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H23N2O3
- Molecular Weight : 233.31 g/mol
- SMILES Notation : C(C)(C)C(=O)NCCOCCN(C)C
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's disease.
Inhibition Studies
A study demonstrated that derivatives of pyrrolidine compounds showed potent inhibition of AChE and BChE with selectivity towards BChE. For instance, lead compounds displayed IC50 values of 1.90 ± 0.16 µM for AChE and 0.084 ± 0.008 µM for BChE, indicating strong inhibitory potential . The binding studies suggested that these compounds interact with both the catalytic and peripheral sites of AChE, potentially preventing β-amyloid aggregation, which is a hallmark of Alzheimer's pathology .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Cholinesterase Inhibition | Potent inhibitors of AChE and BChE, with implications for neurodegenerative diseases. |
| Antioxidant Activity | Exhibits high antioxidant activity in various assays, reducing oxidative stress. |
| Neuroprotective Effects | Potential to protect neuronal cells from apoptosis and oxidative damage. |
Neuroprotective Effects in Animal Models
In a recent study involving mouse brain homogenates, compounds similar to this compound demonstrated significant inhibition of lipid peroxidation and chemiluminescence, indicating their potential as neuroprotective agents . These findings suggest that the compound may help mitigate oxidative damage in neuronal tissues.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrrolidine ring and the substitution patterns on the amino groups significantly influence the biological activity of these compounds. For example, variations in the alkyl chain length or branching can enhance or reduce inhibitory potency against cholinesterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
